molecular formula C5H7FN2O2 B12355758 5-Fluoro-1-methyl-1,3-diazinane-2,4-dione

5-Fluoro-1-methyl-1,3-diazinane-2,4-dione

Cat. No.: B12355758
M. Wt: 146.12 g/mol
InChI Key: BXXWCCUFKUPVGB-UHFFFAOYSA-N
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Description

5-Fluoro-1-methylpyrimidine-2,4(1H,3H)-dione is a fluorinated pyrimidine derivative. This compound is of significant interest in medicinal chemistry due to its potential applications in cancer treatment and other therapeutic areas. The presence of a fluorine atom in the pyrimidine ring enhances its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1-methylpyrimidine-2,4(1H,3H)-dione typically involves the fluorination of 1-methylpyrimidine-2,4(1H,3H)-dione. One common method is the direct fluorination using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods

In an industrial setting, the production of 5-fluoro-1-methylpyrimidine-2,4(1H,3H)-dione may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the fluorine position.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

    Oxidation: N-oxides of 5-fluoro-1-methylpyrimidine-2,4(1H,3H)-dione.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-1-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its effects on nucleic acid metabolism and enzyme inhibition.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit thymidylate synthase.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The primary mechanism of action of 5-fluoro-1-methylpyrimidine-2,4(1H,3H)-dione involves the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis. By inhibiting this enzyme, the compound disrupts DNA replication and cell division, leading to cytotoxic effects, particularly in rapidly dividing cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: Another fluorinated pyrimidine used extensively in cancer treatment.

    5-Fluoro-2’-deoxyuridine: A nucleoside analog with similar anticancer properties.

Uniqueness

5-Fluoro-1-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which may confer different pharmacokinetic and pharmacodynamic properties compared to other fluorinated pyrimidines. Its methyl group at the 1-position and fluorine at the 5-position provide a distinct profile in terms of enzyme interaction and metabolic stability.

Properties

Molecular Formula

C5H7FN2O2

Molecular Weight

146.12 g/mol

IUPAC Name

5-fluoro-1-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C5H7FN2O2/c1-8-2-3(6)4(9)7-5(8)10/h3H,2H2,1H3,(H,7,9,10)

InChI Key

BXXWCCUFKUPVGB-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(=O)NC1=O)F

Origin of Product

United States

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